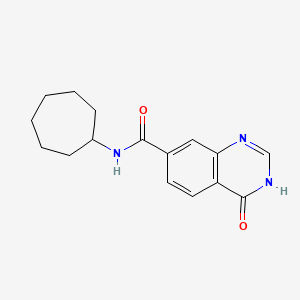![molecular formula C28H51NO12 B14096868 1-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid](/img/structure/B14096868.png)
1-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TCO-PEG8-acid, also known as trans-cyclooctene-polyethylene glycol8-acid, is a compound that features a trans-cyclooctene (TCO) group and a polyethylene glycol (PEG) chain with eight ethylene glycol units. The terminal carboxylic acid group allows it to react with primary amines to form stable amide bonds. This compound is widely used in bioconjugation, molecular imaging, and other scientific applications due to its high reactivity and biocompatibility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG8-acid typically involves the conjugation of a TCO moiety to a PEG chain. The terminal carboxylic acid group can be introduced through various chemical reactions. One common method involves the reaction of TCO with a PEG chain that has a terminal hydroxyl group, followed by oxidation to form the carboxylic acid .
Industrial Production Methods
Industrial production of TCO-PEG8-acid involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
TCO-PEG8-acid undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder (iEDDA) Reaction: The TCO group reacts with tetrazine-containing molecules in a highly efficient manner.
Amide Bond Formation: The terminal carboxylic acid group reacts with primary amines in the presence of activators like EDC or HATU to form stable amide bonds.
Common Reagents and Conditions
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used as a coupling agent for amide bond formation.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate): Another coupling agent for amide bond formation.
Major Products Formed
Amide Bonds: Formed when TCO-PEG8-acid reacts with primary amines.
Stable Conjugates: Formed through the iEDDA reaction with tetrazine-containing molecules
Aplicaciones Científicas De Investigación
TCO-PEG8-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions.
Medicine: Employed in drug delivery systems and diagnostic imaging due to its biocompatibility and reactivity.
Industry: Used in the production of advanced materials and bioconjugates for various industrial applications.
Mecanismo De Acción
The mechanism of action of TCO-PEG8-acid involves its high reactivity with tetrazine-containing molecules through the iEDDA reaction. This reaction is highly efficient and occurs under mild conditions, making it suitable for bioconjugation and molecular imaging. The PEG chain enhances the solubility and biocompatibility of the compound, while the terminal carboxylic acid group allows for the formation of stable amide bonds with primary amines .
Comparación Con Compuestos Similares
Similar Compounds
TCO-PEG4-acid: A shorter PEG chain with similar reactivity but different solubility and biocompatibility properties.
TCO-PEG12-acid: A longer PEG chain that offers enhanced solubility and reduced immunogenicity.
TCO-PEG-NHS ester: Contains an NHS ester group instead of a carboxylic acid, used for different types of conjugation reactions.
Uniqueness
TCO-PEG8-acid is unique due to its optimal PEG chain length, which provides a balance between solubility, biocompatibility, and reactivity. This makes it highly versatile for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C28H51NO12 |
|---|---|
Peso molecular |
593.7 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-(cyclooct-4-en-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H51NO12/c30-27(31)8-10-33-12-14-35-16-18-37-20-22-39-24-25-40-23-21-38-19-17-36-15-13-34-11-9-29-28(32)41-26-6-4-2-1-3-5-7-26/h1-2,26H,3-25H2,(H,29,32)(H,30,31) |
Clave InChI |
LIPCJNZAKQKTRV-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-methylbutanoate](/img/structure/B14096786.png)
![2-[2-(4-Methoxyphenyl)ethyl]-5,7-dimethyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096791.png)
![(1S,4R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadeca-10(16),11-diene-3,7-dione](/img/structure/B14096800.png)
![2,7-dimethyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096806.png)

![4-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]benzoic acid ethyl ester](/img/structure/B14096826.png)
![9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-(prop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14096829.png)
![7,9-dimethyl-3-phenyl-1-[2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14096834.png)
![3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14096835.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14096843.png)
![N-(2-chloro-6-methylphenyl)-2-[[6-[4-[6-[[2-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-5-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B14096850.png)



